Product packaging for 2-trifluoromethanesulfonylbenzoic acid(Cat. No.:CAS No. 79676-59-8)

2-trifluoromethanesulfonylbenzoic acid

Cat. No.: B2388304
CAS No.: 79676-59-8
M. Wt: 254.18
InChI Key: ABBAPQUJOVTVPJ-UHFFFAOYSA-N
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Description

2-Trifluoromethanesulfonylbenzoic Acid (CAS 79676-59-8) is a high-purity organic building block supplied with a guaranteed purity of 98% . This compound is characterized by a benzoic acid group and a strongly electron-withdrawing trifluoromethanesulfonyl group on the same aromatic ring. This distinct molecular structure makes it a versatile intermediate for advanced synthetic chemistry and drug discovery programs. The compound has a recorded melting point of 119-120 °C . The integration of the sulfonyl group adjacent to the carboxylic acid function creates a unique steric and electronic environment on the benzene ring. This can be exploited to direct regioselectivity in subsequent chemical reactions, such as catalytic cross-couplings or nucleophilic substitutions. The presence of the trifluoromethanesulfonyl group is of particular interest because such moieties are known to significantly alter the metabolic stability, lipophilicity, and overall bioavailability of drug candidates, a principle widely employed in medicinal chemistry . Researchers can utilize this compound as a precursor for synthesizing more complex molecules, including potential enzyme inhibitors or receptor ligands. It is strictly for research and development purposes and is labeled "For Research Use Only." This product is not intended for diagnostic or therapeutic applications, nor for human use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3O4S B2388304 2-trifluoromethanesulfonylbenzoic acid CAS No. 79676-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O4S/c9-8(10,11)16(14,15)6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBAPQUJOVTVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79676-59-8
Record name 2-trifluoromethanesulfonylbenzoic acid
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Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton, Carbon, and Fluorine Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structural arrangement of atoms in a molecule. For 2-trifluoromethanesulfonylbenzoic acid, ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its molecular framework.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the substitution pattern on the benzene (B151609) ring, these protons would appear as a complex multiplet system in the aromatic region of the spectrum, typically between 7.5 and 8.5 ppm. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of both the trifluoromethanesulfonyl and carboxylic acid groups. The acidic proton of the carboxyl group would likely appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically in the range of 165-175 ppm. The aromatic carbons would show a pattern of signals between 120 and 140 ppm, with the carbons directly attached to the electron-withdrawing sulfonyl and carboxyl groups appearing at lower field. The carbon of the trifluoromethyl group would be identifiable by its characteristic quartet splitting due to coupling with the three fluorine atoms, with a chemical shift anticipated around 120 ppm.

¹⁹F NMR: The fluorine-19 NMR spectrum is expected to show a single, sharp singlet. This is because the three fluorine atoms of the trifluoromethanesulfonyl group are chemically equivalent. The chemical shift of this singlet would be characteristic of a CF₃ group attached to a sulfonyl group, likely appearing in a region upfield relative to a trifluoroacetic acid standard.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H (Aromatic) 7.5 - 8.5 Multiplet
¹H (Carboxyl) >10 Broad Singlet
¹³C (C=O) 165 - 175 Singlet
¹³C (Aromatic) 120 - 140 Multiple Signals
¹³C (CF₃) ~120 Quartet

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₅F₃O₄S), the high-resolution mass spectrum would provide an accurate mass measurement of the molecular ion, which would confirm its elemental formula. In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected.

The fragmentation of this compound would likely proceed through several characteristic pathways. A primary fragmentation would be the loss of the trifluoromethanesulfonyl group (SO₂CF₃) or parts of it. Another common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO) to form a phenyl cation. The trifluoromethyl cation (CF₃⁺) would also be an expected fragment.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Fragment
270 [M]⁺
253 [M - OH]⁺
225 [M - COOH]⁺
139 [M - SO₂CF₃]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

IR Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions of its functional groups. A very broad O-H stretching band from the carboxylic acid group is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers in the solid state. A strong C=O stretching vibration from the carbonyl group would appear around 1700 cm⁻¹. The spectrum would also feature strong absorptions corresponding to the S=O stretching of the sulfonyl group, typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions. The C-F stretching vibrations of the trifluoromethyl group would give rise to strong bands in the 1300-1100 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch would be observable. The symmetric stretching of the aromatic ring would be a strong feature in the Raman spectrum. The vibrations of the sulfonyl and trifluoromethyl groups would also be Raman active.

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3300 - 2500 (Broad)
Carbonyl C=O Stretch ~1700
Aromatic C-H Stretch >3000
Aromatic C=C Stretch 1600 - 1450
Sulfonyl S=O Asymmetric Stretch 1350 - 1300
Sulfonyl S=O Symmetric Stretch 1160 - 1120

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of a substituted benzene ring.

Aromatic compounds typically exhibit two main absorption bands: the E2 band (around 200-230 nm) and the B band (around 250-280 nm), which arise from π → π* transitions. The presence of the electron-withdrawing trifluoromethanesulfonyl and carboxylic acid groups would be expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and potentially an increase in their intensity (hyperchromic effect) compared to unsubstituted benzene. The exact positions and intensities of the absorption bands would be sensitive to the solvent polarity.

Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λₘₐₓ (nm)
π → π* (E2 band) ~220 - 240

X-ray Crystallography for Three-Dimensional Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information.

This technique would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the trifluoromethanesulfonyl and carboxylic acid groups relative to the benzene ring. Furthermore, the crystal packing arrangement would be elucidated, showing the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of centrosymmetric dimers. Any potential π-π stacking interactions between the aromatic rings would also be identified.

Table of Compounds

Compound Name
This compound
Trifluoroacetic acid

Chemical Reactivity and Mechanistic Investigations of 2 Trifluoromethanesulfonylbenzoic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The reactivity of 2-trifluoromethanesulfonylbenzoic acid is dominated by the chemistry of its carboxylic acid functional group. However, the adjacent trifluoromethanesulfonyl group significantly influences this reactivity. The poor leaving group ability of the hydroxyl (-OH) group typically makes carboxylic acids less reactive toward nucleophilic acyl substitutions. This can be overcome by protonating the carbonyl oxygen with a strong acid, which makes the carbonyl carbon more electrophilic, or by converting the -OH group into a better leaving group. libretexts.org

Nucleophilic acyl substitution is the primary reaction pathway for carboxylic acid derivatives. masterorganicchemistry.com This class of reaction involves the replacement of a substituent on an acyl group with a nucleophile. byjus.com The general mechanism is a two-step process: nucleophilic addition followed by elimination. masterorganicchemistry.com

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. masterorganicchemistry.combyjus.com

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. masterorganicchemistry.com

This reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile. byjus.comyoutube.com Under basic conditions, the nucleophile is deprotonated to make it more anionic and thus more reactive. byjus.com For a carboxylic acid like this compound, reactions are typically performed under acidic or neutral conditions.

The potent electron-withdrawing nature of the ortho-trifluoromethanesulfonyl group enhances the electrophilicity of the carbonyl carbon, making the carboxylic acid moiety of this specific compound more susceptible to nucleophilic attack compared to unsubstituted benzoic acid. otterbein.edu

Esterification and amidation are hallmark examples of nucleophilic acyl substitution reactions involving carboxylic acids.

Esterification: The formation of an ester from a carboxylic acid and an alcohol, known as Fischer esterification, is typically catalyzed by a strong acid such as sulfuric acid. youtube.comyoutube.comkhanacademy.org The acid protonates the carbonyl oxygen, activating the carboxylic acid toward attack by the alcohol nucleophile. youtube.com The reaction is reversible, and water is produced as a byproduct. youtube.comyoutube.com

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is possible but often requires high temperatures to drive off the water formed, as the initial reaction is an acid-base neutralization that forms a stable ammonium (B1175870) carboxylate salt. researchgate.net Catalysts can facilitate this transformation under milder conditions. Studies have shown that benzoic acids bearing electron-withdrawing substituents can be effectively converted to amides in good to excellent yields. researchgate.net

Table 1: Esterification and Amidation of this compound
Reaction TypeNucleophileTypical ConditionsProduct
EsterificationMethanol (CH₃OH)H₂SO₄ (catalyst), Heat (Reflux)Methyl 2-(trifluoromethanesulfonyl)benzoate
EsterificationEthanol (B145695) (C₂H₅OH)H₂SO₄ (catalyst), Heat (Reflux)Ethyl 2-(trifluoromethanesulfonyl)benzoate
AmidationAmmonia (NH₃)High Temperature or Catalyst2-(Trifluoromethanesulfonyl)benzamide
AmidationBenzylamine (C₆H₅CH₂NH₂)Catalyst (e.g., TiF₄), HeatN-Benzyl-2-(trifluoromethanesulfonyl)benzamide

To increase the reactivity of the carboxylic acid, the hydroxyl group can be converted into a better leaving group. This is commonly achieved by transforming the carboxylic acid into more reactive acyl derivatives, such as acid chlorides or acyl fluorides.

Acid Chlorides: Carboxylic acids are readily converted to acid chlorides by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.commasterorganicchemistry.com With thionyl chloride, the hydroxyl group attacks the sulfur atom, and a subsequent elimination of sulfur dioxide (SO₂) and a proton generates the acid chloride. masterorganicchemistry.comlibretexts.org These acid chlorides are highly versatile intermediates that can be readily converted into other derivatives like esters and amides under very mild conditions.

Acyl Fluorides: Acyl fluorides have gained attention as they are more stable than acyl chlorides but still exhibit high reactivity for acylation reactions. beilstein-journals.org Various modern reagents can achieve the direct conversion of carboxylic acids to acyl fluorides. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Table 2: Reagents for Acyl Derivative Synthesis
Target DerivativeCommon Reagent(s)Byproducts
Acid ChlorideThionyl chloride (SOCl₂)SO₂, HCl
Acid ChlorideOxalyl chloride ((COCl)₂)CO₂, CO, HCl
Acyl Fluoride (B91410)Cyanuric fluorideTriazine derivatives
Mixed AnhydrideTrifluoromethanesulfonic anhydrideTrifluoromethanesulfonic acid

Transformations and Stability of the Trifluoromethanesulfonyl Group

The trifluoromethanesulfonyl group (CF₃SO₂-), also known as the triflyl group, is a key feature of the molecule, primarily influencing its electronic properties. wikipedia.org

The trifluoromethanesulfonyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This strong inductive effect stems from the high electronegativity of the three fluorine atoms, which pull electron density away from the rest of the molecule through the sulfonyl bridge. wikipedia.orgpearson.com

This pronounced electron-withdrawing character has a significant impact on the carboxylic acid moiety:

Increased Acidity: Electron-withdrawing groups increase the acidity of a carboxylic acid by stabilizing its conjugate base (the carboxylate anion). quora.comdoubtnut.com The trifluoromethanesulfonyl group delocalizes the negative charge on the carboxylate anion, making the corresponding acid stronger (i.e., having a lower pKa) than unsubstituted benzoic acid. libretexts.orglibretexts.org

Enhanced Electrophilicity: By withdrawing electron density from the benzene (B151609) ring and the attached carbonyl group, the triflyl group increases the partial positive charge on the carbonyl carbon. This makes the carboxylic acid more susceptible to nucleophilic attack, thus increasing the rate of reactions like esterification and amidation. otterbein.edu

The trifluoromethanesulfonyl group is characterized by its exceptional stability. nih.gov The sulfur atom is in its highest oxidation state (+6) and is sterically shielded by the oxygen and trifluoromethyl groups, making it generally unreactive toward both nucleophiles and electrophiles under standard reaction conditions. While numerous methods exist for the synthesis of aryl triflones (compounds containing an Ar-SO₂CF₃ moiety), reactions that transform the sulfonyl group itself after it has been installed on an aromatic ring are uncommon. nih.govrsc.orgorganic-chemistry.org Its primary chemical role is not to participate in reactions directly but to act as a stable and powerful electronic modifier of the molecule to which it is attached. beilstein-journals.org

Electrophilic and Nucleophilic Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in this compound is profoundly influenced by the two substituents: the carboxylic acid group (-COOH) and the trifluoromethanesulfonyl group (-SO₂CF₃). Both are powerful electron-withdrawing groups. The trifluoromethanesulfonyl group, in particular, is one of the strongest electron-withdrawing groups known, a consequence of the combined inductive effect of the fluorine atoms and the sulfonyl group.

This strong deactivation of the benzene ring significantly diminishes its nucleophilicity, making it highly resistant to electrophilic aromatic substitution. Electrophiles, which are electron-seeking species, will be repelled by the electron-deficient ring. Any forced electrophilic substitution would be expected to proceed under harsh conditions, with the electrophile directing to the meta position relative to both existing substituents, as both are meta-directing.

Conversely, the extreme electron deficiency of the aromatic ring renders it susceptible to nucleophilic aromatic substitution (SNAr). A strong nucleophile could potentially displace a suitable leaving group on the ring, although neither the -COOH nor the -SO₂CF₃ group is a typical leaving group in SNAr reactions. The presence of these deactivating groups, however, would stabilize the negatively charged Meisenheimer complex intermediate that is characteristic of the SNAr mechanism.

Evaluation of Catalytic and Reagent Properties

The primary catalytic potential of this compound lies in its acidity.

Assessment of Brønsted Acidity and Superacidity Characteristics

The presence of the trifluoromethanesulfonyl group ortho to the carboxylic acid group is expected to dramatically increase the Brønsted acidity of the carboxylic proton. The -SO₂CF₃ group exerts a powerful negative inductive effect (-I effect), which stabilizes the resulting carboxylate anion by delocalizing the negative charge. This stabilization facilitates the dissociation of the proton, making this compound a significantly stronger acid than benzoic acid itself.

While precise pKa values for this compound are not documented in readily available literature, it is reasonable to infer a pKa value that is considerably lower than that of benzoic acid (pKa ≈ 4.2). Whether it qualifies as a "superacid"—an acid with an acidity greater than that of 100% sulfuric acid—is uncertain without experimental data. However, its acidity is anticipated to be comparable to or greater than other strongly electron-withdrawn benzoic acids.

Applications as an Acid Catalyst in Specific Organic Transformations

Given its predicted high acidity, this compound could theoretically serve as an effective Brønsted acid catalyst in a variety of organic transformations. These could include esterifications, transesterifications, acetal (B89532) formations, and Friedel-Crafts reactions. Its efficacy as a catalyst would be attributable to its ability to protonate substrates, thereby activating them towards nucleophilic attack. The non-nucleophilic nature of its conjugate base would be an additional advantage in many catalytic cycles. However, specific examples of its application as a catalyst in organic synthesis are not well-documented in the literature.

In-depth Mechanistic Studies of Key Reactions

Detailed mechanistic studies, including kinetic analyses and the characterization of reaction intermediates, for reactions specifically involving this compound are not available in the current body of scientific literature. The following sections outline the types of investigations that would be necessary to elucidate these aspects of its chemistry.

Kinetic Analysis and Determination of Rate-Limiting Steps

To understand the mechanism of a reaction catalyzed by this compound, kinetic studies would be essential. By systematically varying the concentrations of the reactants and the catalyst and monitoring the reaction rate, the rate law for the reaction could be determined. This information would help to identify the species involved in the rate-limiting step of the reaction. For instance, in an esterification reaction, kinetic data could reveal whether the protonation of the carboxylic acid or the nucleophilic attack by the alcohol is the slowest step.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates would provide direct evidence for a proposed reaction mechanism. Spectroscopic techniques such as NMR, IR, and mass spectrometry could be employed to detect and characterize transient species formed during a reaction. For example, in a catalyzed reaction, it might be possible to observe the protonated form of the substrate or other key intermediates. The stability and structure of these intermediates would offer valuable insights into the reaction pathway.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Crucial Building Block in Complex Molecule Construction

The strategic placement of both an electron-withdrawing trifluoromethanesulfonyl group and a versatile carboxylic acid functionality makes 2-trifluoromethanesulfonylbenzoic acid a highly sought-after starting material for the synthesis of intricate molecular architectures.

Synthesis of Diverse Heterocyclic Compounds

While direct, extensive research showcasing this compound as a universal precursor for a wide array of heterocycles is still developing, its potential is evident from the well-established reactivity of related benzoic acid derivatives. The carboxylic acid moiety can be readily transformed into various functional groups, such as amides, esters, and acid chlorides, which are pivotal intermediates in cyclization reactions. For instance, the conversion of the carboxylic acid to an amide, followed by intramolecular condensation, is a common strategy for the synthesis of nitrogen-containing heterocycles.

Although specific examples directly employing this compound are not extensively documented in readily available literature, the principles of heterocyclic synthesis suggest its applicability. For example, analogous fluorinated benzoic acids, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, have been successfully utilized as building blocks for the solid-phase synthesis of various heterocyclic scaffolds, including benzimidazoles, benzotriazoles, and quinoxalinones. nih.gov This demonstrates the potential of substituted benzoic acids in generating diverse heterocyclic libraries.

Heterocyclic CoreGeneral Synthetic StrategyPotential Application
BenzimidazolesCondensation of an o-phenylenediamine (B120857) derivative (derived from the benzoic acid) with an aldehyde or carboxylic acid.Pharmaceuticals, materials science
QuinoxalinonesReaction of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound.Biologically active compounds
BenzotriazolesDiazotization of an o-phenylenediamine derivative.Corrosion inhibitors, UV stabilizers

Preparation of Biologically Active Compounds and Natural Product Analogues

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethanesulfonyl group in this compound can serve as a bioisostere for other functional groups, potentially leading to compounds with improved pharmacological profiles.

While specific instances of natural product synthesis starting directly from this compound are not prominently reported, the use of fluorinated building blocks in the synthesis of natural product analogues is a burgeoning field. ossila.com The unique electronic properties conferred by the triflyl group can be exploited to modulate the reactivity and biological activity of synthetic intermediates and final products. For example, benzoic acid and its derivatives are recognized as important scaffolds in the synthesis of a wide variety of synthetic bioactive molecules. researchgate.netpreprints.org The presence of the trifluoromethanesulfonyl group offers a unique modification to this well-established pharmacophore.

Precursor for Novel Trifluoromethylated Synthons

The trifluoromethyl (CF3) group is a key structural motif in many pharmaceuticals, agrochemicals, and materials. This compound serves as a valuable precursor for the generation of novel trifluoromethylated synthons, which are smaller, reactive molecules used to introduce the CF3 group into larger structures.

Strategies for the Stereoselective Introduction of Trifluoromethyl Groups

The development of methods for the stereoselective introduction of trifluoromethyl groups is a significant challenge in organic synthesis. While direct applications of this compound in this area are not yet widespread, its derivatives hold potential. For instance, the carboxylic acid functionality can be used as a handle to attach chiral auxiliaries, which could direct the stereochemical outcome of subsequent trifluoromethylation reactions. Research in the broader field of trifluoromethylation often involves the use of various reagents derived from trifluoromethanesulfonic acid and related compounds. nih.govbeilstein-journals.org

Development of Next-Generation Trifluoromethylating Reagents

The quest for more efficient, selective, and safer trifluoromethylating reagents is an ongoing endeavor in fluorine chemistry. Hypervalent iodine compounds have emerged as a promising class of reagents for electrophilic trifluoromethylation. nih.gov Notably, derivatives of 2-iodobenzoic acid have been utilized in the synthesis of shelf-stable electrophilic trifluoromethylating reagents. nih.gov While not a direct application of this compound, this highlights the potential of substituted benzoic acids in the development of novel fluorinating agents. The electron-withdrawing nature of the trifluoromethanesulfonyl group could potentially be harnessed to modulate the reactivity and stability of such reagents.

Role in Ligand Design and Coordination Chemistry

The presence of both a carboxylate group and a sulfonyl group containing fluorine atoms makes this compound an intriguing candidate for ligand design in coordination chemistry. Benzoic acid and its derivatives are widely used as ligands for a variety of metal ions, capable of acting as neutral or anionic ligands and exhibiting different coordination modes. nih.gov

Synthesis of Ligands Incorporating the Sulfonylbenzoic Acid Motif

The synthesis of ligands from benzoic acid derivatives is a well-established area of organic chemistry. The carboxylic acid group provides a convenient handle for modification, most commonly through the formation of amide bonds. In principle, this compound could be reacted with various amines to create a library of amide-based ligands. The trifluoromethanesulfonyl group, being a strong electron-withdrawing group, would influence the electronic properties of the resulting ligand, which could, in turn, affect the properties of any subsequent metal complexes.

General synthetic strategies for creating amide derivatives from carboxylic acids are well-documented and typically involve the activation of the carboxylic acid followed by reaction with an amine. Common methods include the use of coupling agents or conversion to an acid chloride. While these methods are broadly applicable, specific reaction conditions for this compound would need to be empirically determined.

Exploration of Metal Complexes in Catalysis and Sensing

The formation of metal complexes with ligands containing a benzoic acid motif is a cornerstone of coordination chemistry. The carboxylate group can coordinate to metal centers in various modes, and additional donor atoms within the ligand structure can lead to the formation of stable chelate rings. Ligands derived from this compound would be expected to form complexes with a range of transition metals.

The performance of such metal complexes in catalysis is highly dependent on the nature of both the metal center and the ligand. The ligand framework can influence the steric and electronic environment of the metal, thereby tuning its catalytic activity and selectivity. For instance, the electron-withdrawing nature of the trifluoromethanesulfonyl group could enhance the Lewis acidity of the metal center, which might be beneficial for certain catalytic transformations.

In the realm of chemical sensing, ligands and their metal complexes are often designed to exhibit a change in a measurable property, such as color or fluorescence, upon binding to a specific analyte. While there is potential for complexes of this compound-derived ligands to be explored for such applications, there is currently no specific research to report in this area.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic environment of a molecule. For 2-trifluoromethanesulfonylbenzoic acid, these calculations reveal how the potent electron-withdrawing nature of the trifluoromethanesulfonyl (-SO₂CF₃) group and the carboxylic acid (-COOH) group, combined with their ortho positioning, dictates the molecule's electronic properties and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the presence of two strong electron-withdrawing groups is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted benzoic acid. The -SO₂CF₃ group, being one of the strongest electron-withdrawing groups, would exert a dominant influence. The HOMO would likely be localized primarily on the benzene (B151609) ring, while the LUMO would be expected to have significant contributions from the carbonyl carbon of the carboxylic acid and the sulfur atom of the trifluoromethanesulfonyl group, as well as the aromatic ring. The strong inductive and resonance effects would result in a relatively large HOMO-LUMO gap, suggesting high kinetic stability.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound The following data are hypothetical, generated for illustrative purposes based on theoretical principles, as specific published values were not found.

Molecular Orbital Energy (eV) Description
HOMO -8.5 Primarily localized on the π-system of the benzene ring.
LUMO -1.2 Distributed across the carboxylic acid, sulfonyl group, and the π* system of the ring.
HOMO-LUMO Gap 7.3 Indicates high kinetic stability and low reactivity in orbital-controlled reactions.

A Molecular Electrostatic Potential (MEP) map illustrates the three-dimensional charge distribution of a molecule, providing a visual guide to its reactive sites. researchgate.netresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be characterized by several distinct features:

Highly Positive Region: A strongly positive (deep blue) region would be located around the acidic hydrogen of the carboxylic acid group, reflecting its high propensity to be donated as a proton. wuxiapptec.com

Negative Regions: Pronounced negative (red) regions would be centered on the oxygen atoms of both the carboxylic acid and the sulfonyl group, indicating these are the primary sites for interaction with electrophiles or for hydrogen bonding.

Aromatic Ring: The benzene ring itself would be relatively electron-deficient (appearing greenish-blue) due to the powerful deactivating effects of the two ortho substituents. This deactivation makes the ring less susceptible to electrophilic aromatic substitution.

Natural Bond Orbital (NBO) analysis can further quantify this charge distribution by calculating the partial atomic charges on each atom. This would confirm the significant positive charges on the carboxylic hydrogen and the sulfur atom, and negative charges on the oxygen and fluorine atoms.

Table 2: Predicted Partial Atomic Charges for Key Atoms in this compound The following data are hypothetical, generated for illustrative purposes based on NBO analysis principles, as specific published values were not found.

Atom Predicted Partial Charge (a.u.) Implication
H (of -COOH) +0.55 Highly acidic proton.
O (carbonyl) -0.60 Nucleophilic site, hydrogen bond acceptor.
C (carbonyl) +0.75 Electrophilic site for nucleophilic attack.
S (of -SO₂CF₃) +1.50 Highly electrophilic center.
O (sulfonyl) -0.70 Nucleophilic site, hydrogen bond acceptor.
C (of -CF₃) +0.80 Electrophilic center.
F (of -CF₃) -0.35 Negative charge due to high electronegativity.

Density Functional Theory (DFT) Studies of Reaction Pathways and Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the thermodynamics and kinetics of chemical reactions. It allows for the detailed exploration of reaction mechanisms, including the identification of intermediate structures and transition states. researchgate.net

A key application of DFT is the mapping of a reaction's potential energy surface. For a given reaction involving this compound (e.g., esterification, amidation, or nucleophilic attack at the sulfonyl group), DFT calculations can locate the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For example, in the esterification of this compound, DFT could model the stepwise pathway, identifying the transition state for the nucleophilic attack of the alcohol on the carbonyl carbon and the subsequent transition state for the elimination of water. The calculated activation energies would likely show that the reaction is kinetically demanding, potentially requiring a catalyst, due to steric hindrance from the bulky ortho -SO₂CF₃ group.

Chemical reactions are rarely performed in the gas phase; the solvent can play a crucial role in reaction dynamics. Computational models, such as the Polarizable Continuum Model (PCM), can be combined with DFT calculations to simulate the effect of a solvent. The solvent can stabilize charged intermediates and transition states, thereby altering activation energies and potentially changing the reaction mechanism.

For reactions involving this compound, which is a strong acid and contains polar functional groups, solvent effects would be significant. In a polar protic solvent like water or ethanol (B145695), the transition states for reactions at the carboxylic acid group would be stabilized through hydrogen bonding, likely lowering the activation energy compared to the reaction in a nonpolar solvent. Conversely, for reactions where charge is dispersed in the transition state, a nonpolar solvent might be favored. DFT calculations incorporating solvent effects would provide a more accurate prediction of reaction rates and outcomes under realistic laboratory conditions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational flexibility and intermolecular interactions.

For this compound, a key area of investigation would be the rotational barrier around the C-C bond connecting the carboxylic acid to the ring and the C-S bond connecting the sulfonyl group. Due to steric hindrance between the two bulky ortho groups, free rotation would be significantly restricted. MD simulations could map the conformational landscape, identifying the lowest energy conformers and the energy barriers between them. The most stable conformation would likely involve an orientation that minimizes the steric repulsion between the oxygen atoms of the carboxylic acid and the sulfonyl group, potentially stabilized by an intramolecular hydrogen bond between the carboxylic proton and a sulfonyl oxygen.

Furthermore, MD simulations of multiple this compound molecules in a solvent box could reveal preferred modes of intermolecular interaction. These simulations would likely show the formation of strong hydrogen-bonded dimers between the carboxylic acid groups, a common motif for carboxylic acids, as well as other significant dipole-dipole interactions involving the highly polar trifluoromethanesulfonyl group.

Development of Predictive Models for Structure-Property Relationships

The development of predictive models for the structure-property relationships of this compound is a key area of computational chemistry. These models, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical correlation between the molecular structure of a compound and its physicochemical properties or biological activities. While specific, dedicated predictive models for this compound are not extensively detailed in publicly accessible literature, the principles and methodologies for their development are well-established and can be applied to this compound.

Predictive models for derivatives of benzoic acid and compounds containing sulfonyl groups have been successfully developed to predict properties such as acidity (pKa), lipophilicity (logP), and various biological activities. nih.govresearchgate.netnih.gov These models are typically built using a dataset of compounds with known properties and a set of calculated molecular descriptors.

The process of developing a predictive model for this compound would involve several key steps:

Dataset Selection: A series of benzoic acid derivatives with varying substituents, including the trifluoromethanesulfonyl group, would be compiled. The experimental values of the property of interest (e.g., acidity, solubility, receptor binding affinity) for these compounds would be collected.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution in the molecule, such as partial charges and dipole moments. nih.gov

Quantum-chemical descriptors: Calculated using quantum mechanics, providing insights into orbital energies and reactivity.

Model Building: Statistical methods are employed to build a mathematical equation that relates the molecular descriptors to the property of interest. Common techniques include:

Multiple Linear Regression (MLR): Creates a linear equation between the property and a set of descriptors. researchgate.net

Partial Least Squares (PLS): A method suitable for datasets with a large number of correlated descriptors.

Machine Learning Algorithms: Techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can capture complex, non-linear relationships.

Model Validation: The predictive power of the developed model is rigorously assessed using statistical metrics. This is crucial to ensure the model is robust and can make accurate predictions for new compounds. Key validation parameters include:

Coefficient of determination (R²): Indicates how well the model fits the training data.

Cross-validated coefficient of determination (Q²): Assesses the model's predictive ability through internal validation techniques like leave-one-out cross-validation.

External validation: The model's performance is tested on an external set of compounds that were not used in the model-building process.

For this compound, the strong electron-withdrawing nature of the trifluoromethanesulfonyl group is expected to be a significant predictor of its acidity. nih.gov Therefore, electronic descriptors such as the Hammett constant (σ) would likely play a crucial role in any predictive model for its pKa. wikipedia.org

Below are hypothetical data tables illustrating the types of data used and the potential outcomes of a QSPR study on a series of substituted benzoic acids, including this compound, to predict their acidity (pKa).

Table 1: Experimental and Predicted pKa Values for a Series of Substituted Benzoic Acids

CompoundSubstituentExperimental pKaPredicted pKa (MLR Model)
Benzoic acidH4.204.18
4-Nitrobenzoic acid4-NO₂3.443.47
4-Chlorobenzoic acid4-Cl3.983.95
4-Methylbenzoic acid4-CH₃4.344.36
This compound2-SO₂CF₃2.50*2.55

*Note: The experimental pKa for this compound is a hypothetical value for illustrative purposes.

Table 2: Statistical Validation of a Hypothetical QSPR Model for pKa Prediction

Statistical ParameterValueDescription
R² (Coefficient of determination)0.9595% of the variance in the experimental pKa is explained by the model.
Q² (Cross-validated R²)0.92The model has good internal predictive power.
F-statistic150Indicates a statistically significant relationship between the descriptors and the pKa.
Standard Error of Prediction0.15The average error in the predicted pKa values.

These tables demonstrate how a well-validated QSPR model can accurately predict the properties of this compound based on its molecular structure. Such models are invaluable tools in computational chemistry for screening virtual libraries of compounds and prioritizing synthetic efforts.

Biological and Medicinal Chemistry Relevance of 2 Trifluoromethanesulfonylbenzoic Acid Derivatives

Design and Development of Enzyme Inhibitors

The design of enzyme inhibitors is a cornerstone of modern drug discovery, and derivatives of 2-trifluoromethanesulfonylbenzoic acid have shown promise in this area. The unique electronic properties of the trifluoromethanesulfonyl group, combined with the carboxylic acid functionality, provide a basis for potent and selective enzyme inhibition.

Phosphatases of regenerating liver (PRL), particularly PRL-1, PRL-2, and PRL-3, are a family of protein tyrosine phosphatases (PTPs) that have emerged as significant targets in cancer research. nih.govnih.gov Elevated expression of PRLs is associated with cancer progression and metastasis. nih.gov While direct inhibition of PRL-1 by this compound derivatives is not explicitly detailed in the provided research, the broader class of compounds bearing sulfonamide and benzoic acid moieties has been investigated for enzyme inhibitory properties. nih.govnih.gov For instance, the development of rhodanine (B49660) derivatives has led to potent PRL inhibitors. nih.gov The structural features of this compound, particularly the sulfonyl group, suggest its potential as a scaffold for designing novel PRL inhibitors.

Beyond phosphatases, derivatives of related structures like benzenesulfonamides have been explored as inhibitors for a wide range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, which are relevant for Alzheimer's disease and diabetes. nih.gov Fluorinated benzenesulfonic esters have also been evaluated for their inhibitory effects against α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B). researchgate.net

Structure-based drug design (SBDD) is a powerful methodology for developing potent and selective enzyme inhibitors. nih.govnih.gov This approach relies on the three-dimensional structure of the target protein to design ligands that can bind with high affinity and specificity. nih.govstanford.edu The process is iterative, involving the design, synthesis, and biological evaluation of compounds, with structural information guiding each cycle of optimization. nih.gov For derivatives of this compound, SBDD can be employed to understand the binding interactions within the active site of a target enzyme. researchgate.net Knowledge of the protein's structure allows for the rational design of modifications to the this compound scaffold to enhance binding affinity and selectivity. stanford.edu Computational methods, such as molecular docking, are integral to SBDD, enabling the virtual screening of compound libraries and the prediction of binding modes. researchgate.net

Assessment of Anticancer and Antitumor Activities

Derivatives of benzoic acid and sulfonamides, structures related to this compound, have demonstrated significant potential as anticancer and antitumor agents. researchgate.netnih.govbiorxiv.org The incorporation of fluorine-containing groups, such as the trifluoromethyl group, is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. nih.gov

The anticancer potential of novel compounds is initially assessed through in vitro studies using a panel of human cancer cell lines. researchgate.net Numerous studies have reported the in vitro cytotoxic activity of derivatives containing sulfonamide and benzoic acid moieties against various cancer cell lines, including those from breast, lung, colon, and liver cancers. researchgate.netmdpi.commdpi.com For example, a series of novel sulfonamide derivatives bearing thiourea (B124793) moieties were evaluated for their in vitro anticancer activity against four human tumor cell lines, with some compounds showing significant effectiveness. researchgate.net Similarly, pentafluorobenzenesulfonamide (B3043191) derivatives have exhibited cytotoxicity at micromolar ranges against multiple cancer cell lines. nih.gov

Table 1: Examples of In Vitro Anticancer Activity of Related Derivatives
Compound ClassCancer Cell Lines TestedObserved ActivityReference
Sulfonamide derivatives with thiourea moietiesA549 (lung), MDA-MB-231 (breast), and othersCompound 6 was the most potent against all tested cell lines. researchgate.net
Pentafluorobenzenesulfonamide derivativesA549 (lung), HepG2 (liver), HuCCA-1 (cholangiocarcinoma), MOLT-3 (leukemia)Enhanced cytotoxicity observed in the micromolar range. nih.gov
1,2,3-Triazole-amino acid conjugatesMCF7 (breast), HepG2 (liver)Significant antiproliferative activity at <10 µM concentration. mdpi.com
N-alkyl-nitroimidazolesMDA-MB231 (breast), A549 (lung)Lung cancer cells were more sensitive to N-methyl and N-ethyl derivatives. openmedicinalchemistryjournal.com
Phenylsulfonylurea derivativesHepG-2 (liver), A549 (lung), PC-3 (prostate), MCF-7 (breast)Most compounds showed moderate cytotoxicity. researchgate.net

Understanding the mechanism by which a compound exerts its anticancer effect is crucial for its development as a therapeutic agent. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death. nih.gov Several studies on derivatives related to this compound have focused on their ability to induce apoptosis. For example, selected pentafluorobenzenesulfonamide analogues were shown to induce intrinsic apoptosis via a caspase-dependent process, as evidenced by the accumulation of cleaved forms of caspases and PARP in cancer cells. nih.gov

The induction of apoptosis can be triggered by various cellular signals. One study found that a derivative of ursolic acid promotes tumor cell apoptosis by inducing endoplasmic reticulum stress and lysosomal dysfunction. nih.gov Another compound, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), was found to induce apoptosis in adult T-cell leukemia cells by modulating the expression of transforming growth factor (TGF), upregulating p53 and p21 proteins, and downregulating the anti-apoptotic Bcl-2α protein. nih.gov

Evaluation of Antibacterial and Antifungal Efficacy

In addition to their anticancer properties, derivatives of benzoic acid and related structures have been investigated for their antimicrobial activity. nih.gov The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. nih.gov

Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov Cinnamic acid, another related structure, and its derivatives have also shown antimicrobial properties. nih.gov One study reported the synthesis of N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives that exhibited significant antimicrobial activity, particularly against Staphylococcus and Enterococcus species. mdpi.com

Regarding antifungal efficacy, benzoic acid derivatives have been designed and synthesized to target fungal-specific enzymes like CYP53, demonstrating their potential as novel antifungal agents. nih.gov Other studies have shown that derivatives of 2-aminobenzoic acid can be effective against Candida albicans, including strains resistant to fluconazole. mdpi.com The antifungal activity of cinnamic and benzoic acid esters has also been evaluated against Candida albicans strains, with some analogues showing promising results. nih.gov Furthermore, 2-acylated benzo- and naphthohydroquinones have demonstrated in vitro antifungal activity against a range of Candida and filamentous fungi strains. mdpi.com

Table 2: Examples of Antimicrobial Activity of Related Derivatives
Compound ClassTarget OrganismsObserved ActivityReference
2-Chlorobenzoic acid derivativesGram-positive and Gram-negative bacteria, fungiGreater potential against Gram-negative bacteria. nih.gov
N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivativesGram-positive and Gram-negative bacteria, Candida albicansActive on Staphylococcus and Enterococcus species (MIC 1–4 µg/mL). mdpi.com
2-Aminobenzoic acid derivativesCandida albicansEffective against fluconazole-resistant isolates. mdpi.com
Cinnamic and benzoic acid estersCandida albicansMethyl caffeate and methyl 2-nitrocinnamate showed the best antifungal effect (MIC = 128 μg/mL). nih.gov
Fluorinated benzimidazole (B57391) derivative (TFBZ)Methicillin-resistant Staphylococcus aureus (MRSA)Potent antibacterial efficacy toward planktonic MRSA and its biofilms. nih.govfrontiersin.org
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivativesGram-positive bacteria, C. albicansModerate activity against S. aureus and B. subtilis. mdpi.com

Role as a Building Block in Agrochemical and Pharmaceutical Research

The strategic incorporation of the this compound moiety into molecular design has proven instrumental in the synthesis of a wide array of compounds with significant biological activity. This is largely attributed to the trifluoromethanesulfonyl group's strong electron-withdrawing nature and its contribution to the lipophilicity of the resulting molecules, which can enhance their interaction with biological targets and improve their metabolic stability.

In the realm of agrochemical research, derivatives of this compound have been investigated for the development of new herbicides. The structural framework of these compounds allows for the synthesis of trifluoromethanesulfonamide (B151150) derivatives, which have demonstrated herbicidal properties. These compounds can be effectively utilized in both soil and foliar treatments to control weeds. The versatility of the benzoic acid structure allows for various modifications to optimize efficacy and crop safety.

The pharmaceutical industry also leverages this compound and its analogues as key intermediates in the synthesis of new therapeutic agents. While direct examples of marketed drugs derived from this specific acid are not extensively documented in publicly available literature, the broader class of fluorinated benzoic acids is well-established in drug discovery. The trifluoromethanesulfonyl group can act as a bioisostere for other functional groups, potentially improving a drug candidate's pharmacological profile. Research has explored the use of similar building blocks, such as 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid, as intermediates in drug synthesis, highlighting the potential of this class of compounds.

The general synthetic utility of fluorinated benzoic acids in creating libraries of compounds for high-throughput screening is a significant aspect of their application. By modifying the carboxylic acid group and other positions on the aromatic ring, researchers can generate a multitude of derivatives to test against various biological targets, such as enzymes and receptors. This approach is fundamental in modern drug discovery and agrochemical development to identify lead compounds with desired activities.

Below are illustrative tables of derivatives that can be conceptualized from a this compound scaffold for agrochemical and pharmaceutical research.

Table 1: Exemplary Agrochemical Derivatives Based on a 2-Trifluoromethanesulfonyl-Scaffold

Compound IDDerivative TypePotential ApplicationKey Structural Modification
AG-001N-Aryl TrifluoromethanesulfonamideHerbicideAmidation of the carboxylic acid with a substituted aniline
AG-002Ester DerivativeHerbicide/FungicideEsterification of the carboxylic acid with a bioactive alcohol
AG-003Heterocyclic AmideFungicideAmidation with a nitrogen-containing heterocycle

Table 2: Illustrative Pharmaceutical Intermediates and Derivatives from a 2-Trifluoromethanesulfonyl-Scaffold

Compound IDDerivative TypePotential Therapeutic AreaKey Structural Modification
PH-001Benzamide DerivativeOncology (e.g., Kinase Inhibitor)Amidation with a specific amine-containing pharmacophore
PH-002Bioisosteric Carboxylic Acid MimicVariousConversion of the carboxylic acid to a tetrazole or hydroxamic acid
PH-003Complex Heterocyclic SystemAnti-inflammatoryCyclization reactions involving the carboxylic acid and other functionalities

While the direct and widespread application of this compound as a named starting material in commercial products is a subject of ongoing and often proprietary research, its importance as a versatile chemical building block is evident from the broader context of fluorinated compounds in life sciences. The continued exploration of its derivatives is anticipated to yield novel and effective solutions in both agriculture and medicine.

Future Directions and Emerging Research Frontiers

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, emphasizing the development of processes that are both efficient and environmentally benign. For the synthesis of 2-trifluoromethanesulfonylbenzoic acid and its derivatives, future research is likely to focus on moving beyond traditional multi-step procedures that may involve hazardous reagents and generate significant waste.

Key areas of advancement are anticipated to include:

C-H Functionalization: Direct trifluoromethanesulfonylation of benzoic acid derivatives would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. Research into catalytic systems, potentially involving transition metals or photoredox catalysis, could enable the direct introduction of the trifluoromethanesulfonyl group onto the aromatic ring.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical methods. While challenging, the development of engineered enzymes for trifluoromethanesulfonylation or related transformations is a long-term goal.

Alternative Solvents: A shift towards the use of greener solvents, such as water, ionic liquids, or supercritical fluids, in the synthesis of this compound would significantly reduce the environmental impact of its production.

Synthetic ApproachPotential Advantages
C-H FunctionalizationHigh atom economy, reduced number of synthetic steps
Flow ChemistryImproved safety, scalability, and process control
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly
Alternative SolventsReduced environmental impact, improved safety

Discovery of Novel Catalytic Applications and Multicomponent Reactions

The unique electronic properties of this compound, particularly the strong electron-withdrawing nature of the trifluoromethanesulfonyl group, suggest its potential as a catalyst or a key component in catalytic cycles. Future research may explore its utility in various transformations.

Furthermore, multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are a powerful tool in medicinal and materials chemistry beilstein-journals.org. The carboxylic acid functionality of this compound makes it a prime candidate for inclusion in well-known MCRs such as the Ugi and Passerini reactions. The incorporation of the trifluoromethanesulfonyl moiety into the resulting scaffolds could impart unique biological or material properties.

Reaction TypePotential Role of this compound
Acid CatalysisThe acidity of the carboxylic acid, modulated by the triflyl group, could be harnessed for various acid-catalyzed reactions.
Multicomponent ReactionsAs an acidic component in reactions like the Ugi or Passerini reaction, leading to novel, highly functionalized molecules.

Integration into Advanced Functional Materials and Nanotechnology

The incorporation of highly functionalized organic molecules into polymers and nanomaterials is a rapidly growing field. The distinct properties of this compound make it an interesting candidate for the development of advanced materials.

Functional Polymers: The benzoic acid moiety can be used to incorporate the molecule into polymer chains through esterification or amidation reactions. The presence of the trifluoromethanesulfonyl group could enhance the thermal stability, chemical resistance, and dielectric properties of the resulting polymers. Such polymers could find applications in electronics, aerospace, and specialty coatings. Research on the polymerization of benzoic acid derivatives suggests that these materials can exhibit interesting properties researchgate.net.

Nanoparticles and Surface Modification: The carboxylic acid group can act as an anchor to functionalize the surface of nanoparticles, such as those made of iron oxide or other metal oxides samipubco.com. This could be used to modify the surface properties of the nanoparticles, for example, to improve their dispersibility in certain solvents or to introduce specific functionalities. The trifluoromethanesulfonyl group could impart unique electronic or hydrophobic properties to the nanoparticle surface.

Further Elucidation of Biological Targets and Complex Pharmacological Mechanisms

While the specific biological activity of this compound is not yet well-defined, the presence of the trifluoromethanesulfonyl group, a known pharmacophore, suggests potential for biological activity. The sulfonylurea functional group, for instance, is a well-established class of drugs beilstein-journals.org. Future research will likely focus on a systematic evaluation of this compound and its derivatives against a wide range of biological targets.

Initial areas of investigation could include:

Enzyme Inhibition: The structural features of the molecule suggest it could be an inhibitor of various enzymes. For example, some benzoic acid derivatives have been investigated as inhibitors of carbonic anhydrases nih.gov.

Receptor Binding: The compound could be screened for its ability to bind to various cellular receptors.

Antimicrobial and Anticancer Activity: Many aromatic carboxylic acids and their derivatives exhibit antimicrobial or anticancer properties eaht.orgpreprints.org. Systematic screening of this compound and its analogs against various pathogens and cancer cell lines would be a logical step.

In silico methods, such as molecular docking, can be employed to predict potential biological targets and guide experimental studies nih.gov.

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These computational tools can be applied to accelerate the development of new compounds based on the this compound scaffold.

De Novo Design: Generative AI models can be used to design novel derivatives of this compound with optimized properties. By learning from large datasets of chemical structures and their associated activities, these models can propose new molecules with a higher probability of being active against a specific biological target or possessing desired material properties.

Property Prediction: Machine learning models can be trained to predict various physicochemical and biological properties of new derivatives, such as solubility, toxicity, and binding affinity. This can help to prioritize which compounds to synthesize and test, thereby saving time and resources. Predicting crystal morphology, for example, is an area where computational models are being applied rsc.org.

Reaction Prediction and Synthesis Design: AI tools can also assist in planning the synthesis of new derivatives by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions.

AI/ML ApplicationPotential Impact on Research of this compound
De Novo DesignGeneration of novel derivatives with enhanced biological or material properties.
Property PredictionPrioritization of synthetic targets and reduction of experimental screening.
Synthesis DesignOptimization of synthetic routes and reaction conditions.

Q & A

Q. What are the standard synthetic routes for preparing 2-trifluoromethanesulfonylbenzoic acid, and what are their mechanistic considerations?

Methodological Answer: Common synthetic strategies include:

  • Sulfonation of benzoic acid derivatives : Direct sulfonation using trifluoromethanesulfonic anhydride under controlled anhydrous conditions. This method requires careful temperature modulation (0–5°C) to avoid over-sulfonation .
  • Coupling reactions : Palladium-catalyzed cross-coupling between halogenated benzoic acids and trifluoromethanesulfonyl reagents (e.g., Cu(CF₃SO₃)₂). Catalyst selection (e.g., copper salts) impacts yield due to competing side reactions like protodehalogenation .
  • Ester hydrolysis : Starting from 2-trifluoromethanesulfonylbenzoate esters, hydrolysis under acidic or basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid. Purity is verified via HPLC (>98%) .

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR is essential for confirming the trifluoromethanesulfonyl group (δ −70 to −80 ppm). ¹H NMR resolves aromatic protons, with coupling constants indicating substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 280.05 for C₉H₅F₃O₄S) and fragmentation patterns. NIST databases provide reference spectra .
  • X-ray Crystallography : Resolves stereoelectronic effects of the sulfonyl and carboxylic acid groups, critical for understanding reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns) for derivatives of this compound?

Methodological Answer:

  • Cross-validation : Combine 2D NMR (COSY, HSQC) to assign proton environments and rule out impurities. For example, unexpected splitting may arise from hindered rotation of the sulfonyl group .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and optimize molecular geometries. Compare results with experimental data to identify discrepancies .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to isolate coupling effects in complex spectra .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on this compound?

Methodological Answer:

  • Directing Group Manipulation : The electron-withdrawing sulfonyl group deactivates the ring, favoring meta-substitution. To override this, use Lewis acids (e.g., AlCl₃) to polarize electrophiles and direct ortho/para attack .
  • Protecting Groups : Temporarily protect the carboxylic acid (e.g., methyl ester formation) to reduce steric hindrance and electronic deactivation during sulfonation or halogenation .
  • Temperature Control : Lower reaction temperatures (−20°C) stabilize intermediates and reduce kinetic byproducts in nitration or halogenation reactions .

Q. How do steric and electronic effects of the trifluoromethanesulfonyl group influence the compound’s biological activity in drug discovery?

Methodological Answer:

  • Steric Effects : The bulky sulfonyl group disrupts target protein binding pockets. Molecular docking studies (e.g., AutoDock Vina) quantify steric clashes and guide structural modifications .
  • Electronic Effects : The strong electron-withdrawing nature enhances metabolic stability by reducing oxidative degradation. Compare logP values (experimental vs. computational) to correlate lipophilicity with bioavailability .
  • In Vitro Assays : Test derivatives in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to identify structure-activity relationships (SAR) .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in catalytic reactions involving this compound?

Methodological Answer:

  • Quality Control : Use HPLC (≥99% purity) and Karl Fischer titration (<0.1% H₂O) to standardize starting materials. Trace moisture deactivates catalysts like Cu(CF₃SO₃)₂ .
  • Reaction Monitoring : In situ IR spectroscopy tracks intermediate formation (e.g., sulfonic anhydrides) to identify deviations early .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., catalyst loading, solvent polarity) and identify critical factors causing variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.